Cas no 1275827-70-7 (4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline)

4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline 化学的及び物理的性質
名前と識別子
-
- 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline
- 4-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methoxy}aniline
- 4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methoxy]aniline
- BBL033213
- STL246441
- 4-(5-Isopropyl-1H-[1,2,4]triazol-3-ylmethoxy)-phenylamine
-
- インチ: 1S/C12H16N4O/c1-8(2)12-14-11(15-16-12)7-17-10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,14,15,16)
- InChIKey: ZKEQMMWBHAUQLE-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)N)CC1NN=C(C(C)C)N=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 229
- トポロジー分子極性表面積: 76.8
- 疎水性パラメータ計算基準値(XlogP): 2
4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609282-1g |
4-((5-Isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline |
1275827-70-7 | 97% | 1g |
¥2849.0 | 2024-04-18 | |
Chemenu | CM492353-1g |
4-((5-Isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline |
1275827-70-7 | 97% | 1g |
$*** | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631953-1g |
4-((3-Isopropyl-1H-1,2,4-triazol-5-yl)methoxy)aniline |
1275827-70-7 | 98% | 1g |
¥6468.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631953-10g |
4-((3-Isopropyl-1H-1,2,4-triazol-5-yl)methoxy)aniline |
1275827-70-7 | 98% | 10g |
¥22575.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631953-5g |
4-((3-Isopropyl-1H-1,2,4-triazol-5-yl)methoxy)aniline |
1275827-70-7 | 98% | 5g |
¥12768.00 | 2024-08-09 |
4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)anilineに関する追加情報
Introduction to 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline (CAS No. 1275827-70-7)
4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline, with the CAS number 1275827-70-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an aniline moiety and a substituted 1,2,4-triazole ring. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline consists of an aniline group attached to a methoxy-substituted 1,2,4-triazole ring. The presence of the isopropyl group on the triazole ring adds steric bulk and influences the compound's physicochemical properties, such as solubility and lipophilicity. These properties are crucial for optimizing the compound's bioavailability and pharmacokinetic profile.
Recent studies have highlighted the potential of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antifungal activity against several clinically relevant fungal pathogens. The mechanism of action is believed to involve disruption of fungal cell wall synthesis, making it a promising lead for the development of new antifungal agents.
In addition to its antifungal properties, 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The selective cytotoxicity observed in cancer cells suggests that this compound may have a favorable therapeutic index, reducing the risk of adverse effects on healthy tissues.
The synthetic route to 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline involves several well-established chemical transformations. Typically, the synthesis begins with the formation of the 1,2,4-triazole ring through a cyclocondensation reaction between an appropriate nitrile and hydrazine. Subsequent functionalization steps include methylation to introduce the methoxy group and coupling with an aniline derivative to form the final product. The modular nature of this synthetic approach allows for easy modification of the substituents on the triazole ring and aniline moiety, facilitating structure-activity relationship (SAR) studies.
The physicochemical properties of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline have been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses provide detailed insights into the molecular structure and conformational preferences of the compound. For example, NMR studies have revealed that the isopropyl group on the triazole ring adopts a specific conformation that optimizes interactions with biological targets.
In terms of pharmacological evaluation, preclinical studies have demonstrated that 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline exhibits favorable pharmacokinetic properties. It shows good oral bioavailability and a long half-life in vivo, which are desirable attributes for a drug candidate. Additionally, toxicity studies have shown that this compound has a low toxicity profile at therapeutic doses, further supporting its potential for clinical development.
The potential applications of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline extend beyond antifungal and anticancer therapies. Recent research has explored its use as a scaffold for developing novel inhibitors of specific enzymes involved in metabolic disorders and neurodegenerative diseases. For example, studies have shown that derivatives of this compound can effectively inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease.
In conclusion, 4-((5-isopropyl-1H-1,2,4-triazol-3-y l)methoxy)aniline (CAS No. 1275827 - 70 - 7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation in drug discovery programs. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in various medical fields.
1275827-70-7 (4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline) 関連製品
- 20039-37-6(Pyridinium dichromate)
- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)
- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)
- 1266569-94-1(UTPγS trisodium salt)
- 2229347-99-1(3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid)
- 2171960-07-7(2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}butanoic acid)
- 1539042-47-1(Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate)
- 1138-25-6(3-(dimethylamino)propanenitrile)
- 1782893-17-7(2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine)
- 2026076-56-0(3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)




